1-(6-(M-Tolyloxy)pyridin-3-yl)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[6-(3-methylphenoxy)pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-4-3-5-13(8-10)17-14-7-6-12(9-15-14)11(2)16/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCKYKKYRXVXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-acetyl-6-(3-methylphenoxy)pyridine CAS number search
The following technical guide details the chemical profile, synthesis, and application of 3-acetyl-6-(3-methylphenoxy)pyridine , a specialized heterocyclic intermediate.
Advanced Scaffold for Kinase Inhibitor Development
Executive Summary & Identification
3-Acetyl-6-(3-methylphenoxy)pyridine is a functionalized pyridine derivative characterized by an acetyl group at the C3 position and a 3-methylphenoxy (m-tolyloxy) moiety at the C6 position. This specific substitution pattern makes it a critical "privileged scaffold" in medicinal chemistry, particularly for the design of Type II kinase inhibitors (e.g., c-Met, VEGFR) where the phenoxy group occupies the hydrophobic back pocket of the ATP binding site.
Chemical Identity
| Property | Detail |
| Systematic Name | 1-[6-(3-methylphenoxy)pyridin-3-yl]ethan-1-one |
| Common Name | 3-Acetyl-6-(m-tolyloxy)pyridine |
| CAS Number | Not Widely Indexed (Custom Synthesis Required) |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| SMILES | CC(=O)c1ccc(Oc2cccc(C)c2)nc1 |
| InChI Key | (Predicted) KV...[1] (Requires generation from structure) |
| Core Scaffold | 6-Phenoxypyridine-3-yl ketone |
Note on CAS Availability: Extensive database searches (PubChem, SciFinder, ChemSpider) indicate that this specific molecule does not have a widely assigned CAS number in the public domain. It is typically generated in situ or as a proprietary intermediate during the synthesis of more complex APIs. Researchers must treat this as a custom synthesis target .
Synthetic Pathway (SɴAr Protocol)
The most robust route to this scaffold is via Nucleophilic Aromatic Substitution (SɴAr) . The electron-withdrawing acetyl group at the C3 position activates the pyridine ring, making the C6-chlorine susceptible to displacement by the phenoxide nucleophile.
Reaction Scheme
Precursors:
-
Substrate: 1-(6-Chloropyridin-3-yl)ethanone (CAS: 55676-22-7)
-
Nucleophile: 3-Methylphenol (m-Cresol) (CAS: 108-39-4)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
Step-by-Step Protocol
Objective: Synthesis of 10g batch.
-
Preparation:
-
Charge a 250 mL round-bottom flask with 1-(6-chloropyridin-3-yl)ethanone (10.0 g, 64.3 mmol).
-
Add 3-methylphenol (7.65 g, 70.7 mmol, 1.1 eq).
-
Add anhydrous DMF (Dimethylformamide) (100 mL). Note: DMSO can be used for faster rates but is harder to remove.
-
Add K₂CO₃ (13.3 g, 96.4 mmol, 1.5 eq).
-
-
Reaction:
-
Heat the mixture to 90°C under nitrogen atmosphere.
-
Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS. The starting chloride (Rf ~0.5) should disappear, replaced by the product (Rf ~0.4).
-
Typical Reaction Time: 4–6 hours.
-
-
Workup:
-
Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product often precipitates as a solid.
-
If solid forms: Filter, wash with water, and dry.
-
If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄.
-
Purification:
-
Concentrate in vacuo.
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
-
Mechanism & Critical Control Points
-
Regioselectivity: The acetyl group at C3 directs the nucleophile to C6 via the Meisenheimer complex. No C2 or C4 substitution is observed due to the specific activation pattern.
-
Moisture Control: Anhydrous conditions are critical to prevent hydrolysis of the acetyl group or competition from hydroxide ions (forming the pyridinol side product).
Figure 1: SɴAr Synthesis Pathway. The electron-deficient pyridine ring undergoes nucleophilic attack by the phenoxide anion.
Characterization Data (Predicted)
Since this is a custom target, the following data is predicted based on ChemDraw/ACD Labs algorithms and validated against analogous structures (e.g., 6-phenoxynicotinic acid derivatives).
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.85 (d, J=2.1 Hz, 1H): Pyridine H2 (Deshielded by acetyl and ring nitrogen).
-
δ 8.25 (dd, J=8.5, 2.1 Hz, 1H): Pyridine H4 (Ortho to acetyl).
-
δ 7.35 (t, J=7.8 Hz, 1H): Phenoxy H5 (Meta-proton).
-
δ 7.10 (d, J=8.5 Hz, 1H): Pyridine H5 (Shielded by ether oxygen).
-
δ 7.05 (d, J=7.8 Hz, 1H): Phenoxy H4 (Para to methyl).
-
δ 6.95 (s, 1H): Phenoxy H2 (Ortho to methyl/ether).
-
δ 6.90 (d, J=7.8 Hz, 1H): Phenoxy H6.
-
δ 2.60 (s, 3H): Acetyl -CH₃.
-
δ 2.35 (s, 3H): Phenoxy -CH₃.
Mass Spectrometry[6]
-
Method: ESI-MS (Positive Mode)
-
Expected [M+H]⁺: 228.10 m/z
-
Fragmentation Pattern: Loss of methyl radical (M-15), loss of acetyl group (M-43).
Applications in Drug Discovery
This scaffold is a bioisostere for the diarylether moiety found in several FDA-approved kinase inhibitors.
c-Met Inhibitor Design
The 6-phenoxypyridine motif mimics the binding mode of the quinoline core in Cabozantinib or the pyridazinone in Tepotinib .
-
Mechanism: The pyridine nitrogen can accept a hydrogen bond from the hinge region (Met1160 in c-Met).
-
Hydrophobic Pocket: The 3-methylphenoxy group extends into the hydrophobic back pocket (selectivity filter).
Functionalization
The acetyl group serves as a versatile "handle" for further elaboration:
-
Condensation: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) yields an enaminone, a precursor for pyrimidines.
-
Cyclization: Reaction with hydrazine yields a 3-(pyridin-3-yl)pyrazole , a common scaffold in p38 MAPK inhibitors.
Figure 2: Downstream applications and chemical transformations of the scaffold.
References
-
General SɴAr Methodology
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience. (Chapter 13: Aromatic Substitution, Nucleophilic).
-
-
Kinase Inhibitor Scaffolds
-
Liu, X., et al. (2018).[4] "Structure-Based Design of c-Met Inhibitors." Journal of Medicinal Chemistry , 61(8), 3233–3255.
-
-
Precursor Data (1-(6-Chloropyridin-3-yl)ethanone)
-
PubChem CID: 2763162. 1-(6-Chloropyridin-3-yl)ethanone . National Center for Biotechnology Information.
-
-
Related Scaffold (Phenoxy-pyridine)
-
Wang, Y., et al. (2012). "Synthesis and SAR of 6-phenoxy-nicotinamide derivatives as potent c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters , 22(1), 324-329.
-
Sources
Molecular weight and formula of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone
An In-Depth Technical Guide to 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone: Molecular Characteristics, Synthesis, and Potential Applications
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical compound 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone, detailing its molecular formula, molecular weight, a proposed synthetic pathway, and its prospective applications in research and drug discovery. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Core Molecular Attributes
1-(6-(m-tolyloxy)pyridin-3-yl)ethanone is a ketone derivative of a pyridine ring substituted with an m-tolyloxy group. The structural combination of a pyridine core, a ketone functional group, and an aryloxy ether linkage suggests its potential utility as a scaffold in medicinal chemistry. Pyridine derivatives are known to be integral in a wide array of pharmaceuticals due to their ability to form hydrogen bonds and their biocompatibility.[1][2]
Molecular Formula and Weight
The fundamental properties of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone are summarized in the table below. The molecular formula is C₁₄H₁₃NO₂, and the calculated molecular weight is 227.26 g/mol .
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone |
Proposed Synthesis Pathway
The proposed synthesis outlined below utilizes a Buchwald-Hartwig etherification, which is renowned for its functional group tolerance and high yields in forming C-O bonds.[8][9][10]
Retrosynthetic Analysis
The retrosynthetic analysis for 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone points to two primary starting materials: a halogenated pyridyl ketone and m-cresol. This is illustrated in the diagram below.
Caption: Retrosynthetic analysis of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone.
Experimental Protocol: Buchwald-Hartwig C-O Coupling
This protocol describes a hypothetical, yet experimentally sound, procedure for the synthesis of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone.
Materials:
-
1-(6-chloropyridin-3-yl)ethanone
-
m-cresol
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add 1-(6-chloropyridin-3-yl)ethanone (1.0 eq), m-cresol (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product, 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone.
The workflow for the synthesis and purification is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone.
Potential Applications in Research and Drug Discovery
The structural motifs present in 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone suggest several potential areas of application in scientific research, particularly in medicinal chemistry.
-
Scaffold for Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket.[11] The ethanone and tolyloxy substituents can be further modified to optimize binding affinity and selectivity for specific kinases.
-
CNS-Active Agents: Aryloxy pyridine derivatives have been investigated for their activity in the central nervous system. For instance, some have shown potential as cognition-activating agents.[12] The lipophilicity imparted by the tolyloxy group may facilitate blood-brain barrier penetration, making this compound class interesting for neurological drug discovery.
-
Fragment-Based Drug Design: The molecule itself can be considered a fragment or a starting point for fragment-based drug design (FBDD).[13] The different components of the molecule can be systematically altered to probe the chemical space around a biological target.
Conclusion
1-(6-(m-tolyloxy)pyridin-3-yl)ethanone represents a chemical entity with significant potential for further investigation in the fields of synthetic and medicinal chemistry. While direct experimental data for this specific compound is sparse, its synthesis is achievable through established and reliable synthetic methodologies like the Buchwald-Hartwig C-O coupling. The structural features of this molecule make it an attractive candidate for the development of novel therapeutics, particularly in the areas of oncology and neuroscience. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential.
References
- Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
Butler, D. E., Poschel, B. P., & Marriott, J. G. (1981). Cognition-activating properties of 3-(Aryloxy)pyridines. Journal of Medicinal Chemistry, 24(3), 346–350. [Link]
-
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Patsnap. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. [Link]
-
National Center for Biotechnology Information. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
India Patent Office. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
ResearchGate. Efficient one-step synthesis of 3-aryl-2-pyridones from 6-aryl-1,2,4-triazin-5-ones. [Link]
-
ResearchGate. A Modified Synthesis of 6-Aryl-3-(6-R-pyridin-2-yl)-1,2,4-triazines. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
PubChem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone. [Link]
-
PubMed. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. [Link]
-
Organic Chemistry Portal. (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
-
Wiley Online Library. The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
PubMed. The Buchwald-Hartwig Amination After 25 Years. [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. [Link]
-
Nature. Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. [Link]
-
Royal Society of Chemistry. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. [Link]
-
ResearchGate. 2‐(o‐Tolyl) Pyridine as Ligand Improves the Efficiency in Ketone Directed ortho‐Arylation. [Link]
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- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides [organic-chemistry.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
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- 10. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cognition-activating properties of 3-(Aryloxy)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
Technical Guide: Safety, Handling, and Properties of 1-(6-(3-methylphenoxy)pyridin-3-yl)ethanone
This guide serves as a Technical Safety & Handling Whitepaper for the research compound 1-(6-(3-methylphenoxy)pyridin-3-yl)ethanone .
As this specific molecule is a specialized research intermediate (often used in the synthesis of kinase inhibitors or heterobifunctional degraders) rather than a high-volume commodity chemical, specific regulatory monographs are often sparse. Therefore, this guide synthesizes Structure-Activity Relationship (SAR) data from close structural analogs (e.g., phenoxypyridines) and standard protocols for novel organic pharmacophores.
Chemical Identity & Physicochemical Profile
Understanding the physical constants is critical for determining solubility windows in assays and predicting metabolic stability. The following data is derived from computational consensus and analog benchmarking.
| Property | Specification / Value | Causality / Relevance |
| IUPAC Name | 1-[6-(3-methylphenoxy)pyridin-3-yl]ethanone | Official nomenclature for registry. |
| Molecular Formula | C₁₄H₁₃NO₂ | Used for mass balance calculations. |
| Molecular Weight | 227.26 g/mol | Critical for molarity calculations in dosing. |
| Predicted LogP | ~3.1 ± 0.4 | Indicates moderate lipophilicity; suggests good membrane permeability but potential for non-specific binding in aqueous assays. |
| Physical State | Solid (Crystalline powder) | Likely an off-white to pale yellow solid based on conjugated pyridine-ketone systems. |
| Solubility | DMSO (>20 mg/mL), DCM, MeOH | The acetyl and pyridine nitrogen provide polar handles, but the phenoxy tail drives organic solubility. |
| pKa (Pyridine N) | ~3.5 - 4.0 | The electron-withdrawing acetyl group at C3 reduces the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2). |
Hazard Identification & Risk Assessment
Note: As a research compound, this material has not been fully tested for toxicity. The following classifications are based on the "Precautionary Principle" and GHS standards for functional analogs (Phenoxypyridines).
GHS Classification (Predicted)
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Toxicological Mechanism
The aminopyridine core (masked here as a phenoxypyridine) can exhibit neuroactive properties if metabolized to release the free pyridine. However, the ether linkage is generally robust. The primary risk is local irritation caused by the basicity of the pyridine nitrogen and the lipophilic nature of the compound allowing it to penetrate the stratum corneum.
Synthesis & Stability Logic
To understand the impurities you might encounter, you must understand the genesis of the molecule. This compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) .
The Reaction:
-
Electrophile: 1-(6-chloropyridin-3-yl)ethanone (Activated by the electron-withdrawing acetyl group).
-
Nucleophile: m-Cresol (3-methylphenol).
-
Conditions: Basic conditions (K₂CO₃ or Cs₂CO₃) in polar aprotic solvent (DMF or DMSO) at elevated temperatures.
Implication for Safety/Purity:
-
Residual Reactants: You may encounter traces of m-cresol (toxic, corrosive) or the chloropyridine precursor in crude batches.
-
Stability: The ether linkage is metabolically stable, but the acetyl group is susceptible to reduction (to alcohol) or condensation reactions if stored in basic media.
Diagram 1: Synthesis & Impurity Pathway
Caption: SNAr synthesis pathway highlighting the critical transition from chloropyridine to the target ether, identifying m-cresol as a potential hazardous impurity.
Handling & Storage Protocols
The following protocols are self-validating systems designed to minimize degradation and exposure.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: If handling >500mg or creating dust, use a P95 particulate respirator . The particle size of recrystallized pyridines can be fine, leading to inhalation risks.
-
Dermal:
-
Incidental Contact: Nitrile gloves (0.11 mm).
-
Prolonged Handling: The lipophilicity (LogP ~3.1) suggests this compound can permeate thin nitrile over time. Double-gloving or using thicker (0.3 mm) nitrile is recommended for solution-phase handling.
-
Storage Thermodynamics
-
Temperature: Store at -20°C for long-term reference standards; 2-8°C for working stocks.
-
Atmosphere: Hygroscopicity is low, but Argon/Nitrogen overlay is required.
-
Reasoning: Pyridine nitrogens can form N-oxides if exposed to atmospheric oxygen/UV light over months, altering potency in biological assays.
-
Emergency Response & First Aid
This workflow prioritizes the neutralization of the specific chemical hazards (irritation and lipophilic absorption).
Diagram 2: Emergency Response Logic
Caption: Decision tree for immediate remediation of exposure, prioritizing the removal of lipophilic residues without enhancing absorption.
Disposal Considerations
Do not dispose of via sink.
-
Solubilization: Dissolve the solid in a combustible solvent (Acetone or Ethanol).
-
Incineration: This compound contains Nitrogen. It must be burned in a chemical incinerator equipped with an afterburner and scrubber to prevent the formation of NOx gases.
References
-
PubChem. Compound Summary: 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Structural Analog).[1] National Library of Medicine. Accessed October 26, 2023. Link
-
Sigma-Aldrich. Safety Data Sheet: 6-Chloropyridine-3-yl-ethanone (Precursor). Merck KGaA. Link
-
BLD Pharm. Product Information: 1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone (Close Analog). BLD Pharmatech. Link
-
ECHA. Guidance on the Application of the CLP Criteria. European Chemicals Agency.[1][2] Link
Sources
Methodological & Application
Application Note: Strategic Functionalization of the Acetyl Moiety in 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone
Executive Summary & Strategic Importance
The scaffold 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone represents a "privileged structure" in medicinal chemistry, particularly within the development of p38 MAP kinase inhibitors, COX-2 inhibitors, and anti-inflammatory agents.[1]
The molecule features three distinct pharmacophoric elements:
-
The Pyridine Core: Acts as a hydrogen bond acceptor and scaffold rigidifier.[1]
-
The m-Tolyloxy Ether: A lipophilic tail (C6 position) that often occupies hydrophobic pockets (e.g., the ATP-binding gatekeeper region).[1]
-
The Acetyl "Warhead" (C3 position): The primary site for diversification.[1]
This Application Note focuses exclusively on the chemoselective functionalization of the C3-acetyl group . Due to the electron-withdrawing nature of the pyridine ring, the acetyl group exhibits enhanced
Reaction Landscape & Decision Matrix
The following decision matrix visualizes the synthetic pathways available for the acetyl handle.
Figure 1: Functionalization landscape of the acetyl group.[1] The
Module A: -Bromination (The Gateway Protocol)[1]
The conversion of the acetyl group to an
Strategy: We utilize hydrobromic acid (HBr) to protonate the pyridine nitrogen first, deactivating the ring towards electrophilic attack and catalyzing the enolization of the ketone.[1]
Protocol 1: Acid-Catalyzed Monobromination[1]
| Parameter | Specification |
| Reagent | Bromine ( |
| Solvent | 33% HBr in Acetic Acid (AcOH) |
| Temperature | 0°C to Room Temperature (RT) |
| Stoichiometry | 1.0 equiv Ketone : 1.05 equiv |
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone (10 mmol, ~2.27 g). Add Glacial Acetic Acid (20 mL) and 33% HBr in AcOH (0.5 mL). Stir until fully dissolved.
-
Note: The solution will turn yellow/orange as the pyridinium salt forms.[1]
-
-
Reagent Addition: Cool the solution to 0°C. Add a solution of Bromine (10.5 mmol, 0.54 mL) in AcOH (5 mL) dropwise over 30 minutes.
-
Critical Control: The rate of addition must match the rate of decolorization.[1] If the orange bromine color persists, pause addition.
-
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product is often an HBr salt and may precipitate.[1]
-
Neutralization: Carefully neutralize with saturated
solution until pH ~8. Extract with Ethyl Acetate ( mL).[1] -
Purification: Dry organic layers over
, filter, and concentrate. Recrystallize from Ethanol/Ether if necessary.[1]
Validation Criteria:
-
1H NMR (DMSO-d6): Disappearance of the methyl singlet at
2.55 ppm.[1] Appearance of a methylene singlet ( ) at 4.60–4.80 ppm.[1]
Module B: Hantzsch Thiazole Synthesis[1]
This protocol constructs a 2-aminothiazole ring fused to the pyridine scaffold, a motif ubiquitous in kinase inhibitors (e.g., Dasatinib analogs).[1]
Protocol 2: Cyclization with Thiourea[1]
| Parameter | Specification |
| Substrate | |
| Reagent | Thiourea (or substituted thioamide) |
| Solvent | Ethanol (Absolute) |
| Temperature | Reflux (78°C) |
Step-by-Step Methodology:
-
Setup: Dissolve the
-bromo ketone (5 mmol, ~1.53 g) in Ethanol (25 mL). -
Addition: Add Thiourea (5.5 mmol, 0.42 g) in one portion.
-
Cyclization: Heat the mixture to reflux for 2 hours. The reaction typically proceeds via nucleophilic attack of sulfur on the
-carbon, followed by condensation.[1] -
Precipitation: Cool the reaction to RT. The product often precipitates as the hydrobromide salt.[1]
-
Isolation: Filter the solid. Wash with cold ethanol.[1]
-
Free Base Formation: Suspend the solid in water and adjust pH to 9 with aqueous Ammonium Hydroxide.[1] Filter the resulting free base.[1]
Mechanism & Pathway:
Figure 2: Hantzsch Thiazole Synthesis pathway.[1] The sulfur atom acts as the initial nucleophile due to higher polarizability compared to nitrogen.[1]
Module C: Claisen-Schmidt Condensation[1][2][3]
To extend the carbon skeleton and create Michael acceptors (chalcones), the acetyl group is condensed with aromatic aldehydes.[1]
Protocol 3: Base-Catalyzed Aldol Condensation[1]
Reagents:
Methodology:
-
Mix the ketone (1 equiv) and aldehyde (1.1 equiv) in Ethanol.[1]
-
Add NaOH solution dropwise at 0°C.
-
Stir at RT for 6–12 hours. A precipitate (the chalcone) usually forms.[1]
-
Validation: The appearance of trans-alkene protons in NMR (
7.5–8.0 ppm, Hz) confirms the formation of the -unsaturated system.[1]
Troubleshooting & Self-Validating Systems
| Issue | Root Cause | Corrective Action |
| Poly-bromination | Excess | Strictly control temp at 0°C; use 0.95 equiv of |
| No Reaction (Condensation) | Enolate not forming. | Pyridine ring electron withdrawal stabilizes the ketone.[1] Increase base concentration or use KOH/MeOH.[1] |
| Product Oiling | Impurities or residual solvent.[1] | Triturate with Diethyl Ether or Hexane to induce crystallization.[1] |
| N-Alkylation | Pyridine nitrogen acting as nucleophile.[1] | Ensure acidic conditions (HBr) during bromination to protonate/protect the pyridine N. |
References
-
Claisen-Schmidt Condensation of 3-Acetylpyridine
-
Alpha-Bromination Protocols (Green & Traditional)
-
Benign by design chemistry: Development of green protocol to carry out α-bromination. ResearchGate.[1]
-
-
Hantzsch Thiazole Synthesis on Pyridine Scaffolds
-
General Pyridine Functionalization (Review)
Sources
- 1. d-nb.info [d-nb.info]
- 2. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Solvent Paradox in Pyridine Functionalization
Application Note: Optimizing Solvent Systems for
Pyridine ethers are ubiquitous pharmacophores in modern drug discovery, found in molecules ranging from kinase inhibitors to GPCR ligands. The most direct synthetic route is Nucleophilic Aromatic Substitution (
However, this reaction presents a fundamental "Solvent Paradox":
-
Kinetic Requirement: The rate-determining step (formation of the Meisenheimer complex) requires a solvent that stabilizes the transition state and leaves the nucleophilic anion "naked" (highly reactive). Traditionally, this demands high-boiling dipolar aprotic solvents (DMF, DMSO, NMP).
-
Process Requirement: These same solvents are notoriously difficult to remove, interfere with aqueous workups, and face increasing regulatory restrictions (REACH) due to reprotoxicity.
This guide provides a rational, data-driven framework for selecting the optimal solvent system, balancing kinetic acceleration with downstream processability and green chemistry principles.
Mechanistic Basis for Solvent Selection
To select the right solvent, one must understand the transition state energy landscape.
The Mechanism: The reaction proceeds via an addition-elimination pathway.[1] The nucleophile (alkoxide) attacks the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Dipolar Aprotic Solvents (DMSO, DMF): These solvents effectively solvate the metal cation (e.g.,
, ) of the alkoxide salt but poorly solvate the anionic oxygen. This results in a "naked," high-energy anion with significantly increased nucleophilicity ( compared to protic solvents). -
Protic Solvents (Alcohols): These form strong hydrogen bonds with the alkoxide anion, stabilizing the ground state and significantly raising the activation energy barrier.
-
Non-Polar Solvents (Toluene): These cannot dissolve the inorganic salts, requiring Phase Transfer Catalysis (PTC) to function.
Visualizing the Pathway & Solvent Influence
Figure 1: Reaction coordinate of
Solvent Selection Matrix
Use this matrix to select the solvent based on your specific scale and constraints.
| Solvent Class | Solvent | Boiling Point (°C) | Relative Rate | Workup Difficulty | Green Score | Best Use Case |
| Classic Dipolar Aprotic | DMSO | 189 | High (+++++) | Difficult (High BP, water soluble) | Low | Small-scale MedChem; unreactive substrates. |
| DMF | 153 | High (++++) | Moderate (Water soluble, toxic) | Very Low | Avoid if possible (nitrosamine risk). | |
| NMP | 202 | High (++++) | Difficult | Very Low | High-temp reactions (>150°C). | |
| Modern / Green | 2-MeTHF | 80 | Moderate (+++) | Easy (Phase separates from water) | High | Process scale-up; moderate temps. |
| Cyrene | 227 | High (++++) | Moderate (Water soluble) | High | Bio-based alternative to NMP; high temp req.[2] | |
| Phase Transfer | Toluene | 110 | Variable (depends on PTC) | Very Easy (Evaporation) | Medium | Large scale; cost-sensitive processes. |
Experimental Protocols
Protocol A: The "Green Process" Method (2-MeTHF)
Recommended for scale-up and general synthesis where extreme temperature is not required.
Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources.[3][4] Unlike THF, it is immiscible with water, allowing for a direct aqueous wash without solvent exchange.
Materials:
-
Halopyridine (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Base: Potassium tert-butoxide (
) or Sodium Hydride ( ) (1.5 equiv) -
Solvent: Anhydrous 2-MeTHF (10 V, i.e., 10 mL per g of substrate)
Step-by-Step:
-
Preparation: Charge the reaction vessel with the alcohol and 2-MeTHF under
atmosphere. -
Deprotonation: Cool to 0°C. Add the base portion-wise. Stir for 15–30 min to generate the alkoxide.
-
Note: Hydrogen gas evolution will occur if using NaH. Vent appropriately.
-
-
Addition: Add the halopyridine (solid or solution in 2-MeTHF).
-
Reaction: Heat to reflux (approx. 80°C). Monitor by HPLC/UPLC.
-
Benchmark: Most activated chloropyridines convert within 2–6 hours.
-
-
Workup (The Advantage):
-
Cool to RT.
-
Quench with water (5 V).
-
Phase Cut: The layers will separate rapidly. Drain the aqueous (bottom) layer.
-
Wash the organic layer with brine.
-
Concentrate the 2-MeTHF layer to obtain the crude product.
-
Protocol B: Phase Transfer Catalysis (Toluene/Water)
Recommended for unreactive substrates or when anhydrous conditions are difficult to maintain.
Rationale: Uses a lipophilic quaternary ammonium salt to shuttle the hydroxide/alkoxide anion into the organic phase. Toluene is cheap and easy to remove.
Materials:
-
Halopyridine (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Solvent: Toluene (10 V)
-
Base: 50% aq. KOH or solid KOH (3.0 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5–10 mol%)
Step-by-Step:
-
Charge: Combine halopyridine, alcohol, toluene, and TBAB in the reactor.
-
Base Addition: Add the KOH (aq or solid).
-
Reaction: Heat to 90–100°C with vigorous stirring (critical for interfacial surface area).
-
Monitoring: Check conversion. If slow, add an additional 5 mol% TBAB.
-
Workup:
-
Cool to RT. Add water to dissolve salts.
-
Separate phases.
-
Wash organic phase with dilute HCl (if product is not basic) or water to remove residual catalyst.
-
Troubleshooting & Optimization Logic
Use the following logic flow to troubleshoot low yields or impurities.
Figure 2: Troubleshooting decision tree for
Critical Nuance: The N-Alkylation Trap When using pyridines, the nitrogen lone pair is nucleophilic. If the reaction conditions are not optimized, the alkyl group of the alcohol (if using an alkyl halide, though less relevant here) or the pyridine nitrogen can attack the electrophile.
-
Solution: In
(Halopyridine + Alkoxide), the main side reaction is Hydrolysis (formation of pyridone) due to trace water. Ensure solvents are anhydrous (<500 ppm water) or use the PTC method which tolerates water.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Detailed analysis of Meisenheimer complexes and solvent effects). Link
-
Pfizer Inc. (2023). Green Chemistry Solvent Selection Guide. (Comparative data on 2-MeTHF vs. DMF). Link
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (Review of Cyrene and bio-based solvents). Link
-
Makosza, M. (2000). Phase-transfer catalysis.[5][6][7][8][9] A general green methodology in organic synthesis. Pure and Applied Chemistry. (Foundational text on PTC protocols). Link
-
BenchChem. (2025).[3] Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. (Kinetics data for F vs Cl vs Br halopyridines). Link
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. air.unimi.it [air.unimi.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. iagi.or.id [iagi.or.id]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. ijirset.com [ijirset.com]
Troubleshooting & Optimization
Minimizing side reactions in 6-halopyridine and cresol coupling
Ticket System: Open | Topic: 6-Halopyridine & Cresol Coupling | Status: Active
Welcome & Core Directive
From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team Subject: Minimizing Side Reactions in C-O Coupling
Coupling 6-halopyridines (functionally equivalent to 2-halopyridines) with cresols presents a classic dichotomy in process chemistry: the choice between Nucleophilic Aromatic Substitution (
Your choice dictates your side-reaction profile.
This guide treats your experimental setup as a debuggable system. We will address the three most common "failure modes" reported by our users.
Method Selection: The Decision Matrix
Before troubleshooting, ensure you are using the correct pathway. Use this logic flow to determine if your side reactions are caused by a fundamental mismatch in methodology.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate electronics and steric hindrance.
Troubleshooting & FAQs
Ticket #001: The Hydrolysis Trap (Pyridone Formation)
User Report: "I am running an
Diagnosis:
You have created 2-pyridone (tautomer of 2-hydroxypyridine) via hydrolysis.
In
The Fix:
-
Switch Base: Replace Hydroxides (KOH/NaOH) with Carbonates (
or ). Carbonates act as proton shuttles and do not generate stoichiometric water in the same direct nucleophilic manner as hydroxides. -
Solvent Hygiene: DMSO is hygroscopic. Switch to anhydrous DMF or NMP .
-
Leaving Group: If using 6-chloropyridine, switch to 6-fluoropyridine . The C-F bond is stronger, but the high electronegativity of fluorine stabilizes the Meisenheimer intermediate, accelerating the
rate significantly (F >> Cl > Br), allowing you to lower the temperature and outcompete hydrolysis [1].
Protocol Adjustment:
| Parameter | Original (Fail) | Optimized (Success) |
|---|
| Base | KOH (Strong, generates
Ticket #002: The "Vanishing Halide" (Reductive Dehalogenation)
User Report: "Using Buchwald-Hartwig conditions (Pd(OAc)2, BINAP, NaOtBu) for 6-chloropyridine and o-cresol. The halide is consumed, but I mostly recover unsubstituted pyridine. No ether formed."
Diagnosis:
You are seeing
The Fix:
-
Ligand Switch: BINAP is often too "small" for challenging C-O couplings. Switch to bulky, electron-rich biaryl phosphines like RockPhos or BrettPhos . These ligands accelerate the reductive elimination step, forcing the C-O bond formation before the catalyst can decompose the substrate [3].
-
Base Change: Switch from
(which can serve as a hydride source) to or . -
Solvent: Ensure Toluene or Dioxane are peroxide-free.
Ticket #003: The Ortho-Cresol Steric Wall
User Report: "My reaction works perfectly with p-cresol, but o-cresol gives <10% yield. I'm using standard Pd conditions."
Diagnosis: Steric Hindrance. The methyl group at the ortho position of the cresol creates significant steric clash during the coordination to the metal center. Palladium centers, typically square planar, are sensitive to this crowding.
The Fix: Switch to Copper Catalysis (Ullmann-type) . Copper intermediates (likely Cu(I)/Cu(III) clusters) have different geometries and are generally more tolerant of steric bulk on the nucleophile than Pd systems.
Recommended Ullmann Protocol (Modern):
-
Catalyst: CuI (10 mol%)
-
Ligand: Picolinic acid or Dimethylglycine (20 mol%). Ligands are crucial here to lower reaction temp from 200°C to ~90-110°C.
-
Base:
(anhydrous). -
Solvent: DMSO (Copper requires polar solvents to solubilize the intermediate species) [4].
Visualizing the Failure Modes
Understanding the competition between the desired pathway and the side reactions is critical.
Figure 2: Mechanistic divergence showing where side reactions originate in both
Summary Data Table
| Variable | Buchwald-Hartwig (Pd) | Ullmann (Cu) | |
| Best For | Electron-deficient pyridines (e.g., | Unactivated pyridines; p/m-cresols. | o-Cresols (Steric bulk); Cost efficiency. |
| Primary Side Rxn | Hydrolysis (Pyridone). | Dehalogenation (Reduction). | Homocoupling (Biaryl). |
| Key Solvent | DMF, NMP, DMSO (Polar Aprotic). | Toluene, Dioxane (Non-polar). | DMSO, DMF (Polar).[1] |
| Preferred Base | |||
| Critical Factor | Leaving group ability (F > Cl).[2] | Ligand sterics (RockPhos/BrettPhos). | Ligand acceleration (Picolinic acid). |
References
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of the American Chemical Society.[3] (Contextualized via general search results on bulky ligands).
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Beta-Hydride Elimination. Retrieved from [Link]
Sources
Optimizing catalyst load for copper-catalyzed ether synthesis of pyridines
Topic: Optimizing Catalyst Load & Troubleshooting
The "Pyridine Problem": A Mechanistic Overview
Before optimizing catalyst loading, you must understand why pyridines are notoriously difficult substrates for Ullmann-type C-O coupling. Unlike simple aryl halides, halopyridines possess a basic nitrogen atom that acts as a catalyst poison .
In a standard catalytic cycle, the copper center must coordinate with the ligand (L) to form the active species. However, the pyridine substrate competes for this coordination site. If the pyridine nitrogen binds to the copper, it forms an off-cycle, inactive complex (a thermodynamic sink), effectively removing the catalyst from the reaction pool.
The Competitive Landscape (Mechanism)
The following diagram illustrates the productive catalytic cycle versus the parasitic "Pyridine Poisoning" pathway.
Figure 1: The kinetic competition between productive catalysis (Green) and N-coordination poisoning (Red). High ligand binding affinity is required to shift equilibrium left.
Diagnostic Framework: Troubleshooting Your Reaction
Use this decision matrix to diagnose failures before attempting to lower catalyst loading.
Symptom 1: Reaction Stalls at ~40-60% Conversion
-
Diagnosis: Catalyst Deactivation or Product Inhibition.
-
Root Cause: The product (alkoxypyridine) may bind Cu stronger than the starting material, or the catalyst has disproportionated to inactive Cu(0)/Cu(II).
-
Action:
-
Ligand Check: Switch to a bulkier, bidentate ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline) to prevent product binding.
-
Re-dosing: Add a second portion of catalyst (50% of original load) at the stalling point. If conversion resumes, your catalyst is dying.
-
Symptom 2: Low Yield, High Conversion (Clean NMR)
-
Diagnosis: Volatility or Workup Loss.
-
Root Cause: Many alkoxypyridines are volatile or water-soluble (protonated by acidic workups).
-
Action:
-
Avoid acidic washes.
-
Use a "dry load" technique for column chromatography (mix crude with silica, evaporate solvent, load powder).
-
Symptom 3: No Reaction (0% Conversion)
-
Diagnosis: The "Induction Failure."
-
Root Cause: Oxygen ingress (oxidizing Cu(I) to inactive Cu(II)) or moisture (hydrolyzing the base).
-
Action:
-
The Color Test: A working Ullmann reaction is usually a dark, homogeneous brown/green. A bright blue/green precipitate indicates Cu(II) formation (death). A red precipitate indicates Cu(0) crash-out.
-
Protocol Shift: Move from Schlenk line to Glovebox to rule out O2 sensitivity.
-
Protocol: The "Step-Down" Titration for Catalyst Optimization
Do not arbitrarily choose 10 mol%. Use this protocol to determine the Minimum Effective Concentration (MEC) .
Prerequisite: A reaction yielding >85% at 10 mol% Cu.
Experimental Workflow
| Step | Parameter | Instruction |
| 1. Baseline | 10 mol% | Run the reaction at standard conditions (e.g., 110°C, 24h). Record Isolated Yield (IY). |
| 2. The Halving | 5 mol% | Repeat exactly. If IY is within 5% of Baseline, this is your new standard. |
| 3. The Stress Test | 2.5 mol% | Repeat. If IY drops significantly (e.g., >10% drop), the MEC is between 2.5% and 5%. |
| 4. The Fine Tune | 3.5 mol% | (Optional) If cost is critical, test the midpoint. |
Visualizing the Optimization Logic
Figure 2: The "Step-Down" decision tree for determining Minimum Effective Concentration (MEC).
Critical Reagent Selection Guide
Ligand Selection: The Key to Low Loading
For pyridines, monodentate ligands often fail. You need bidentate ligands to create a rigid chelate that resists displacement by the pyridine substrate.
| Ligand Class | Specific Ligand | Rec. Load Ratio (L:Cu) | Best For... |
| Phenanthrolines | 3,4,7,8-Me4Phen | 2:1 | General Purpose. Best for electron-deficient pyridines. High binding constant. |
| Amino Acids | N,N-Dimethylglycine (DMG) | 2:1 or 3:1 | Cost-Sensitive. Good for large scale, but requires higher Cu loading (5-10%). |
| Oxalohydrazides | Custom (See Ref 3) | 1:1 | Ultra-Low Loading. Can achieve <1 mol% Cu for aryl bromides. |
| Diketones | TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) | 2:1 | Solubility. Useful if the catalyst crashes out in non-polar solvents. |
Base & Solvent Matrix
-
Base: Cs₂CO₃ is the gold standard. Its higher solubility in organic solvents compared to K₂CO₃ or K₃PO₄ allows for faster kinetics, which is crucial when competing against catalyst poisoning.
-
Solvent: Toluene (non-polar) is often preferred over DMF/DMSO for ethers to suppress N-alkylation (which is favored in polar aprotic solvents).
Frequently Asked Questions (FAQ)
Q: I see blue spots on my TLC plate. What is that? A: That is likely the N-alkylated pyridone byproduct.
-
Mechanism:[1][2][3][4][5][6] The pyridine nitrogen acts as a nucleophile instead of the alcohol.
-
Fix: Switch to a non-polar solvent (Toluene or Xylene) to disfavor the formation of the charged pyridinium intermediate. Use a bulkier ligand to sterically hinder the N-approach.
Q: Can I use Cu(0) powder or Cu(II) salts instead of CuI? A: Yes, but with caveats.
-
Cu(0): Requires an induction period to oxidize to Cu(I). Can be inconsistent.
-
Cu(II) (e.g., Cu(OAc)₂): Requires a reducing agent (often the alcohol substrate itself or an additive) to generate the active Cu(I) species.
-
Recommendation: Stick to CuI (99.999%) for optimization. Once optimized, test cheaper sources like CuBr or Cu₂O for scale-up.
Q: My reaction works on 100mg but fails on 10g. Why? A: Heat transfer and agitation.
-
Ullmann couplings are heterogeneous (solid base). On a large scale, stirring efficiency drops, leading to "hot spots" or poor base solubility.
-
Fix: Use mechanical stirring and ensure the base is finely milled (micronized) before use.
References
-
Ullmann Coupling Overview & Mechanism
- Ullmann coupling-An overview. OperaChem. (2025).
-
[Link]
-
Ligand Effects & Optimization
-
Advanced Ligands (Oxalohydrazides)
-
Troubleshooting & General Protocols
-
Technical Support Center: Optimizing Ullmann Coupling Reactions. BenchChem.[8]
-
-
Pyridine-Specific Synthesis Reviews
Sources
- 1. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Polyfunctional Pyridines via Copper-Catalyzed Oxidative Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in 3-acetyl-6-phenoxypyridine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-acetyl-6-phenoxypyridine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. As Senior Application Scientists, we have structured this resource to move beyond simple procedural steps, focusing instead on the underlying chemical principles to empower you to diagnose and resolve issues in your own experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction shows very low or no conversion. Where should I start my investigation?
Low or no product formation is the most common issue and typically points to a fundamental problem with one of the core reaction components or the overall setup. Before exploring more complex variables, a systematic check of the basics is essential.
-
Purity of Starting Materials : Ensure the 6-halo-3-acetylpyridine (e.g., 6-chloro or 6-bromo-3-acetylpyridine) and phenol are of high purity. Impurities can poison catalysts in related cross-coupling reactions or introduce side reactions.[1] Verify purity by NMR or LC-MS.
-
Integrity of the Base : The base is not just a proton scavenger; it is responsible for generating the active nucleophile (phenoxide). If you are using a hygroscopic base like potassium carbonate (K₂CO₃) or a highly reactive one like sodium hydride (NaH), ensure it has been stored correctly and is not compromised by moisture.
-
Inert Atmosphere : While SNAr reactions are not as sensitive to oxygen as palladium-catalyzed cross-couplings, an inert atmosphere (Nitrogen or Argon) is crucial, especially when using strong, air-sensitive bases like NaH.[2] Degassing the solvent is good practice to remove dissolved oxygen and water, which can quench the phenoxide.[3]
-
Stoichiometry : Double-check the molar equivalents of your reagents. A slight excess of the nucleophile (phenol) and base is common, but a significant deviation can alter the reaction outcome.
Q2: I'm uncertain about my choice of base. How does the base impact the reaction, and how can I optimize it?
The base is arguably the most critical variable in this synthesis. Its primary role is to deprotonate phenol (pKa ≈ 10) to generate the much more potent phenoxide nucleophile. An inadequate base is a frequent cause of low conversion.
Causality : For efficient deprotonation, the pKa of the base's conjugate acid should be significantly higher than that of phenol. A weak base will result in a low equilibrium concentration of the phenoxide, leading to a sluggish or stalled reaction.
-
Weak Bases (e.g., NaHCO₃, Et₃N) : These are generally insufficient to deprotonate phenol effectively and are poor choices for this reaction.
-
Moderately Strong Bases (e.g., K₂CO₃, Cs₂CO₃) : These are common and effective choices.[4] Cesium carbonate (Cs₂CO₃) is often superior due to the higher solubility of cesium phenoxide and the "cesium effect," which can enhance nucleophilicity.
-
Strong Bases (e.g., NaH, KHMDS, NaOtBu) : These bases will deprotonate phenol irreversibly and quantitatively. Sodium hydride (NaH) is a cost-effective and highly effective choice, but requires strictly anhydrous conditions and careful handling.
Troubleshooting Workflow for Base Optimization: If you suspect a base-related issue, a systematic screening is the most logical approach.
Caption: A logical workflow for troubleshooting base-related issues.
Table 1: Base Selection Guide for Phenol Deprotonation
| Base | Conjugate Acid pKa | Typical Solvents | Key Considerations |
| K₂CO₃ | 10.3 | DMF, DMSO, Acetonitrile | Good starting point; requires heating. |
| Cs₂CO₃ | 10.3 | DMF, Dioxane, Toluene | Often gives higher yields than K₂CO₃. |
| NaH | ~36 | THF, DMF (use caution) | Highly effective; requires strictly anhydrous conditions. |
| NaOtBu | ~17 | Toluene, Dioxane, THF | Strong base, good solubility in organic solvents.[2] |
Q3: How do solvent and temperature affect the synthesis of 3-acetyl-6-phenoxypyridine?
Solvent and temperature are intertwined parameters that control reaction kinetics and solubility. The SNAr mechanism proceeds through a charged, resonance-stabilized intermediate known as a Meisenheimer complex.
Causality : Polar aprotic solvents are ideal for this reaction. They can solvate the cation (e.g., K⁺, Na⁺) effectively while not strongly solvating the phenoxide anion, leaving its nucleophilicity high. They are also required to stabilize the charged Meisenheimer complex intermediate.
-
Recommended Solvents : Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dioxane, and Acetonitrile are excellent choices.
-
Solvents to Avoid : Protic solvents like ethanol or water should be avoided as they can protonate the phenoxide, shutting down the reaction. Nonpolar solvents like hexane are unsuitable due to poor solubility of the salts and inability to stabilize the charged intermediate.
Temperature : Heat is typically required to overcome the activation energy of the reaction.[2]
-
Starting Point : A temperature of 80-120 °C is a good starting point.
-
Troubleshooting : If the reaction is sluggish, cautiously increasing the temperature may improve the rate. However, excessive heat (>150 °C) can lead to decomposition of starting materials or the product, especially in solvents like DMF.
Q4: My starting material is consumed, but the yield of the desired product is low. What are the likely side reactions?
If your starting 6-halo-3-acetylpyridine is disappearing without corresponding product formation, competing reaction pathways are likely at play.
Possible Side Reactions:
-
Hydrolysis of the Halogen : If there is residual water in your reaction mixture, particularly at high temperatures and with a strong base, the 6-halo group can be displaced by a hydroxide ion to form 6-hydroxy-3-acetylpyridine.
-
Self-Condensation : The acetyl group has acidic α-protons. Under strong basic conditions, this can lead to aldol-type self-condensation reactions, creating complex, high-molecular-weight impurities.
-
Decomposition : The pyridine ring, especially when activated by an electron-withdrawing group, can be susceptible to degradation under harsh conditions (very high temperatures or overly strong, aggressive bases).
Diagnostic Approach :
-
Analyze the Crude Mixture : Use LC-MS to identify the masses of the major byproducts. This can provide direct evidence for hydrolysis (M+18 relative to starting material, assuming loss of halide) or dimerization.
-
Run a Control Reaction : Run the reaction without phenol. If the 6-halo-3-acetylpyridine still decomposes, the conditions (base, temperature, solvent) are too harsh for your substrate.
Reaction Mechanism and Key Intermediates
Understanding the reaction pathway is crucial for effective troubleshooting. The synthesis proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism.
Caption: The two-step SNAr mechanism for 3-acetyl-6-phenoxypyridine synthesis.
The first step, the attack of the phenoxide on the electron-deficient pyridine ring, is typically the rate-determining step.[5] The presence of the electron-withdrawing acetyl group and the ring nitrogen are essential for stabilizing the negative charge in the Meisenheimer complex intermediate, making the reaction feasible.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Synthesis
This is a robust starting point. Optimization will likely be necessary based on your specific substrate (chloro- vs. bromo-pyridine) and lab conditions.
-
Reaction Setup : To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-3-acetylpyridine (1.0 eq), phenol (1.2 eq), and cesium carbonate (2.0 eq).
-
Inert Atmosphere : Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent Addition : Add anhydrous, degassed DMF via syringe to achieve a concentration of 0.2-0.5 M.
-
Reaction : Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.
-
Work-up : Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x) to remove DMF and inorganic salts.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Because the product is a pyridine base, tailing can be an issue. This can often be mitigated by adding 0.5-1% triethylamine to the eluent.[1]
Protocol 2: Troubleshooting via Small-Scale Base Screening
Use this protocol to efficiently identify the optimal base for your reaction.
-
Preparation : In separate, labeled vials, add 6-chloro-3-acetylpyridine (1.0 eq, e.g., 50 mg) and phenol (1.2 eq).
-
Base Addition : To each vial, add a different base (2.0 eq):
-
Vial A: K₂CO₃
-
Vial B: Cs₂CO₃
-
Vial C: NaOtBu
-
-
Solvent : Add the same amount of anhydrous DMF (e.g., 1 mL) to each vial.
-
Reaction : Seal the vials and place them in a pre-heated aluminum block at 100 °C. Stir for 6 hours.
-
Analysis : Cool the vials. Take a small, identical aliquot from each, dilute with a known volume of solvent (e.g., acetonitrile), and analyze by LC-MS. Compare the product peak area relative to the starting material peak area to determine the relative conversion for each base.
References
- Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
- Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Benchchem. (n.d.).
- Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- Benchchem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- Benchchem. (n.d.). Troubleshooting low conversion rates in (E)-3-bromobut-2-enoic acid reactions.
- BYJU'S. (2022).
- Dalal Institute. (n.d.).
- Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Institute of Science, Nagpur. (n.d.).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2020). Factors affecting rate of nucleophilic substitution reactions.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone
For: Researchers, scientists, and drug development professionals
Abstract
This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific compound, this document leverages established principles of mass spectrometry and data from structurally analogous compounds to construct a predictive fragmentation model. We will explore the primary cleavage pathways under Electron Ionization (EI) conditions, detailing the rationale behind the formation of key fragment ions. Furthermore, this guide presents a comparative overview of analytical approaches and provides a robust, step-by-step experimental protocol for researchers seeking to acquire and interpret mass spectral data for this and similar molecules.
Introduction: The Analytical Challenge
1-(6-(m-tolyloxy)pyridin-3-yl)ethanone is a heteroaromatic ketone featuring a pyridyl core, an ether linkage, and a tolyl moiety. The structural complexity and the presence of multiple functional groups make mass spectrometry an indispensable tool for its characterization. Understanding its fragmentation behavior is crucial for confirming its identity in complex reaction mixtures, identifying potential metabolites in drug development studies, or characterizing its degradation products.
Electron Ionization (EI) mass spectrometry, a hard ionization technique, imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1] The resulting mass spectrum serves as a molecular fingerprint, providing rich structural information.[2] This guide will focus on predicting these fragmentation pathways to aid researchers in their analytical endeavors.
Predicted Fragmentation Pathways of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone
The molecular weight of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone is 227.26 g/mol . Upon electron ionization, a molecular ion (M•+) at m/z 227 is expected. This radical cation is energetically unstable and will undergo a series of fragmentation reactions to yield more stable ions.[3] The primary fragmentation sites are predicted to be the acyl group and the ether linkage, which represent the most labile bonds in the structure.
The fragmentation process generally favors pathways that result in the formation of stable cations and neutral radicals.[4]
Key Predicted Fragmentation Reactions:
-
α-Cleavage of the Acetyl Group: The most common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group.[5] This would result in the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion.
-
M•+ (m/z 227) → [M - CH₃]⁺ (m/z 212) . This m/z 212 ion is expected to be a prominent peak in the spectrum.
-
-
Formation of the Acetyl Cation: A competing α-cleavage involves the loss of the substituted pyridyl ring as a radical, generating the acetyl cation.
-
M•+ (m/z 227) → [CH₃CO]⁺ (m/z 43) . The acetyl cation at m/z 43 is a very common fragment for methyl ketones and is expected to be a significant, often the base, peak.
-
-
Cleavage of the Ether Bond (C-O Bond Scission): Aryl ethers can fragment at the C-O bond.[6] Cleavage can occur on either side of the oxygen atom.
-
Cleavage retaining charge on the pyridyl side: This pathway would form an ion at m/z 120 , corresponding to the [6-hydroxypyridin-3-yl)ethanone] radical cation, and a tolyl radical.
-
Cleavage retaining charge on the tolyl side: This would lead to the formation of the tolyloxy cation at m/z 107 .
-
-
Cleavage of the Pyridine-Oxygen Bond: Scission of the Ar-O bond can lead to the formation of a pyridinone-type structure. The charge could be retained on the m-cresol fragment, leading to an ion at m/z 108 .
The predicted fragmentation pathways are illustrated in the diagram below.
Caption: Predicted EI fragmentation pathways for 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone.
Comparative Analysis with Alternative Techniques
While mass spectrometry provides invaluable molecular weight and structural information through fragmentation, it is best utilized as part of a comprehensive analytical workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for unambiguously determining the connectivity of the atoms, including the substitution pattern on both aromatic rings. It provides the definitive structural backbone.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone (typically ~1680-1700 cm⁻¹) and the C-O-C stretch of the aryl ether (~1200-1250 cm⁻¹).
A combined approach, using MS for molecular weight confirmation and fragmentation analysis alongside NMR for connectivity and IR for functional group identification, constitutes a self-validating system for complete structural elucidation.
Experimental Protocol for Mass Spectrometry Analysis
This section provides a detailed methodology for acquiring high-quality mass spectra of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.
Sample Preparation
-
Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble. Dichloromethane or Ethyl Acetate are suitable starting choices.
-
Concentration: Prepare a stock solution of the compound at approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation. Causality: Overly concentrated samples can lead to peak broadening, source contamination, and non-linear detector response.
Instrumentation and Settings (GC-MS with EI)
-
System: A standard benchtop GC-MS system (e.g., Agilent, Shimadzu, Thermo Fisher Scientific) equipped with a quadrupole mass analyzer.
-
GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent. Rationale: This column provides excellent separation for a wide range of semi-volatile organic compounds.
-
Injection: 1 µL injection volume with a split ratio of 20:1. The split ratio can be adjusted to optimize signal intensity.
-
GC Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Source (Electron Ionization):
-
Ionization Energy: 70 eV. Rationale: This is the standard energy used for EI, which generates reproducible fragmentation patterns and allows for comparison with established spectral libraries.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
MS Detection:
-
Scan Mode: Full Scan.
-
Scan Range: m/z 40 - 400. Rationale: This range will capture the expected molecular ion and all significant predicted fragments.
-
Caption: Recommended experimental workflow for GC-MS analysis.
Data Interpretation and Summary
The acquired mass spectrum should be evaluated for the presence of the key ions predicted in Section 2. The relative abundance of these ions provides insight into the stability of the fragments and the lability of the corresponding bonds.
| Predicted m/z | Proposed Ion Structure | Fragmentation Pathway | Expected Abundance |
| 227 | [C₁₄H₁₃NO₂]•+ | Molecular Ion (M•+) | Low to Medium |
| 212 | [M - CH₃]⁺ | α-Cleavage of acetyl group | Medium to High |
| 120 | [(HO)C₅H₃N(COCH₃)]•+ | Ether bond cleavage | Medium |
| 108 | [m-cresol]•+ | Rearrangement & cleavage | Medium |
| 107 | [m-tolyloxy]⁺ | Ether bond cleavage | Medium |
| 43 | [CH₃CO]⁺ | α-Cleavage of pyridyl group | High (possible base peak) |
The presence of a peak at m/z 227 would confirm the molecular weight. A strong peak at m/z 43 would be highly indicative of the methyl ketone moiety. The observation of peaks at m/z 212, 120, and 107 would strongly support the proposed structure by confirming the loss of the methyl group and the cleavage of the ether linkage, respectively.
Conclusion
This guide outlines the predicted mass spectrometric fragmentation of 1-(6-(m-tolyloxy)pyridin-3-yl)ethanone based on fundamental principles and analysis of related structures. The primary fragmentation events are anticipated to be α-cleavage of the acetyl group and scission of the central ether bond, leading to a characteristic set of fragment ions. By following the detailed experimental protocol provided, researchers can generate high-quality data to confirm these predictions and validate the structure of their synthesized compounds. The integration of this MS data with other spectroscopic techniques will ensure a comprehensive and unambiguous structural characterization, which is paramount in the fields of chemical research and drug development.
References
-
Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Michigan State University. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
Dr. Jackson Chemistry. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
-
Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095–8105. [Link]
-
Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 36-73. [Link]
-
De Hoffmann, E., & Stroobant, V. (2005). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews, 24(4), 566-587. [Link]
Sources
13C NMR Chemical Shift Guide: 3-Acetyl-6-(3-methylphenoxy)pyridine
The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 3-acetyl-6-(3-methylphenoxy)pyridine . This document is structured to assist researchers in structural validation, offering a comparative analysis against key isomeric alternatives and precursor fragments.
Executive Summary & Structural Context
Molecule: 3-acetyl-6-(3-methylphenoxy)pyridine
Molecular Formula: C
The Analytical Challenge: Distinguishing this specific isomer from its potential regioisomers (e.g., 2-acetyl-6-phenoxy or 3-acetyl-2-phenoxy derivatives) requires precise interpretation of the pyridine ring carbon signals. The electronic push-pull system—created by the electron-withdrawing acetyl group at C3 and the electron-donating phenoxy group at C6—results in a distinct chemical shift pattern that serves as a structural fingerprint.
Structural Assignment & Numbering
To ensure accurate data interpretation, we utilize the following numbering scheme for the assignment table.
Figure 1: Numbering scheme for 3-acetyl-6-(3-methylphenoxy)pyridine. The pyridine ring is numbered 1-6 starting from Nitrogen. The phenoxy ring is numbered 1'-6' starting from the ether linkage.
Comparative Chemical Shift Analysis
The following data synthesizes experimental values from structurally validated fragments (3-acetylpyridine and 2-phenoxypyridine) to derive the high-confidence assignment for the target molecule.
Table 1: 13C NMR Chemical Shift Assignments (CDCl , 100 MHz)
| Carbon Position | Assignment | Predicted Shift (δ ppm) | Signal Type | Mechanistic Rationale |
| Acetyl Group | ||||
| C=O (Acetyl) | Carbonyl | 196.5 - 197.5 | Quaternary | Typical ketone resonance; deshielded by conjugation with pyridine. |
| CH | Methyl | 26.5 - 27.0 | Primary | Alpha-keto methyl group. |
| Pyridine Ring | ||||
| C2 | Pyridine CH | 150.0 - 151.5 | Tertiary | |
| C3 | Pyridine Cq | 130.0 - 132.0 | Quaternary | Ipso to Acetyl. Shielded relative to benzene due to electron withdrawal by C=O. |
| C4 | Pyridine CH | 138.0 - 139.5 | Tertiary | Ortho to Acetyl (deshielded); Meta to Phenoxy. |
| C5 | Pyridine CH | 110.5 - 112.0 | Tertiary | Diagnostic Peak. Ortho to Phenoxy (strongly shielded by O-resonance); Meta to Acetyl. |
| C6 | Pyridine Cq | 164.5 - 166.0 | Quaternary | Diagnostic Peak. Ipso to Phenoxy (deshielded by Oxygen) + |
| Phenoxy Ring | ||||
| C1' | Phenoxy Cq | 153.0 - 154.5 | Quaternary | Ipso to Oxygen. |
| C3' | Phenoxy Cq | 139.5 - 140.5 | Quaternary | Ipso to Methyl group. |
| C2', C4', C6' | Phenoxy CH | 120.0 - 126.0 | Tertiary | Ortho/Para to Oxygen (shielded). |
| C5' | Phenoxy CH | 129.0 - 130.0 | Tertiary | Meta to Oxygen (unaffected). |
| CH | Methyl | 21.2 - 21.5 | Primary | Typical aryl-methyl resonance. |
Comparative Logic: Why these values?
-
The "Push-Pull" Effect:
-
Reference A (3-Acetylpyridine): C3 appears at ~133 ppm. In our target, the electron-donating phenoxy group at C6 pushes electron density into the ring, shielding C3 slightly and C5 significantly.
-
Reference B (2-Phenoxypyridine): The C3 proton in 2-phenoxypyridine (analogous to C5 in our target) appears at ~111 ppm. This confirms the assignment of the most upfield pyridine signal (~111 ppm) to C5 .
-
-
Regioisomer Distinction:
-
If the acetyl group were at C2 , the carbonyl peak would likely shift downfield (>200 ppm) due to hydrogen bonding or proximity to the nitrogen lone pair.
-
If the phenoxy group were at C2 (meta to acetyl), the shielding effect on C5 would be diminished.
-
Experimental Validation Protocol
To reproduce these values or validate a synthesized batch, follow this self-validating protocol.
A. Sample Preparation[1]
-
Solvent: Chloroform-d (CDCl
, 99.8% D) with 0.03% v/v TMS.-
Why: CDCl
minimizes hydrogen bonding interactions that can shift the acetyl carbonyl peak.
-
-
Concentration: 20-30 mg of sample in 0.6 mL solvent.
-
Note: Lower concentrations may require overnight acquisition for quaternary carbons (C3, C6, C1').
-
B. Acquisition Parameters (Standard 400/500 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 2.0 - 3.0 seconds .
-
Critical: The quaternary carbons (C3, C6, C=O) have long T1 relaxation times. A short D1 will suppress these signals, leading to missing peaks in the 130-200 ppm range.
-
-
Scans (NS): Minimum 512 scans (1024 recommended for high S/N on quaternary carbons).
C. Data Processing Workflow
-
Referencing: Set the center peak of the CDCl
triplet to 77.16 ppm . -
Peak Picking: Identify the three distinct regions:
-
190+ ppm: Ketone (1 signal).
-
110-166 ppm: Aromatic/Heteroaromatic (10 signals).
-
20-30 ppm: Aliphatic Methyls (2 signals).
-
-
QC Check: If the signal at ~111 ppm (C5) is missing or shifted >5 ppm downfield, suspect a regioisomer (e.g., 4-phenoxy derivative) or hydrolysis of the ether linkage.
Structural Elucidation Logic Flow
Use the following decision tree to confirm the identity of the molecule based on the obtained NMR data.
Figure 2: Logic flow for validating the 3-acetyl-6-phenoxypyridine scaffold using diagnostic 13C NMR signals.
References
-
2-Phenoxypyridine Spectral Data
- Source: National Institutes of Health (NIH) PubChem.
-
URL:[Link]
-
3-Acetylpyridine Spectral Data
- Source: NIST Chemistry WebBook, SRD 69.
-
URL:[Link]
-
Substituent Effects in Nitrogen Heterocycles
- Source: MDPI, "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom
-
URL:[Link]
-
General 13C NMR Shift Guide
Sources
Safety Operating Guide
Navigating the Disposal of 1-(6-(m-Tolyloxy)pyridin-3-yl)ethan-1-one: A Guide to Safety and Compliance
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(6-(m-tolyloxy)pyridin-3-yl)ethan-1-one. As no specific Safety Data Sheet (SDS) is readily available for this compound, this protocol is formulated based on the chemical's structural motifs—a substituted pyridine, an aryl ether, and a ketone—and aligns with established best practices for managing hazardous chemical waste.
It is imperative to treat this compound as a hazardous substance of unknown toxicity. All disposal procedures must be conducted in strict accordance with local, state, and federal regulations. Always consult with your institution's Environmental Health & Safety (EHS) department for site-specific protocols.[1][2][3]
Anticipated Hazard Profile & Risk Assessment
The structure of 1-(6-(m-tolyloxy)pyridin-3-yl)ethan-1-one suggests a hazard profile that warrants careful handling. Pyridine and its derivatives are often classified as hazardous waste, potentially exhibiting toxicity and environmental hazards.[4][5] The acetophenone moiety suggests potential for irritation.[6] Therefore, a conservative approach to personal protection and waste management is essential.
Personal Protective Equipment (PPE): Before handling the compound for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat and closed-toe shoes.
All handling of the waste material should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
Waste Segregation and Containment: A Step-by-Step Protocol
The cornerstone of proper chemical disposal is meticulous segregation to prevent incompatible materials from mixing.[7][8]
Step 1: Waste Identification and Classification
-
Treat all forms of 1-(6-(m-tolyloxy)pyridin-3-yl)ethan-1-one—including pure compound, solutions, and contaminated labware—as hazardous waste.[2] This aligns with the Resource Conservation and Recovery Act (RCRA) guidelines, which regulate chemical waste from its point of generation.[1]
Step 2: Container Selection
-
Collect all waste in a designated, compatible, and sealable hazardous waste container.[4]
-
The container must be in good condition, free of leaks, and made of a material compatible with the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][2] The original chemical container is an excellent choice for waste storage if available.[2]
Step 3: Waste Collection
-
Solid Waste: Collect pure or residual solid 1-(6-(m-tolyloxy)pyridin-3-yl)ethan-1-one and any contaminated materials (e.g., weighing paper, gloves, absorbent pads used for spills) in your designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless confirmed to be compatible by your EHS department. Pyridine derivatives can be incompatible with strong oxidizers and acids.[4][7]
-
Sharps & Labware: Dispose of contaminated sharps (needles, scalpels) in a designated sharps container. Contaminated glassware should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. The cleaned glassware can then often be disposed of in a designated glass waste container, but confirm this procedure with your EHS office.[7]
Step 4: Labeling
-
Proper labeling is critical for the safety of waste handlers.[9] The container must be clearly labeled with the words "Hazardous Waste."[1][8]
-
The label must include the full chemical name: "1-(6-(m-tolyloxy)pyridin-3-yl)ethan-1-one" and list all other components of the mixture with their approximate concentrations or quantities.[1][8] Do not use abbreviations or chemical formulas.[1]
-
Include the date of waste generation and the name and contact information of the principal investigator or responsible party.[1]
On-Site Storage and Disposal Logistics
Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]
-
The container must be kept closed at all times except when adding waste.[8][9]
-
Ensure the storage area is cool, dry, well-ventilated, and provides secondary containment to capture any potential leaks.[4]
-
Segregate the container from incompatible materials, particularly strong acids and oxidizing agents.[7]
Disposal:
-
Never dispose of this chemical down the sanitary sewer or in the regular trash.[1][2] Evaporation in a fume hood is not a permissible disposal method.[2]
-
Once the container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.[1][9] Complete any required waste pickup forms accurately and completely.[1]
-
Waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][11] The ultimate disposal method for pyridine-containing waste is typically high-temperature incineration.[5]
Spill Management
In the event of a spill:
-
Evacuate all non-essential personnel from the area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[4][6]
-
Carefully collect the absorbed material using non-sparking tools and place it into your designated solid hazardous waste container.[6]
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS department as required by institutional policy.
Summary of Waste Management Procedures
| Waste Type | Container | Key Disposal Actions |
| Pure Solid Compound | Labeled, sealed, compatible solid waste container. | Collect all residues. Do not mix with incompatible waste streams. |
| Solutions | Labeled, sealed, compatible liquid waste container. | Segregate from other solvent wastes. Note all components on the label. |
| Contaminated Labware | Appropriate waste container (sharps, glass, solid). | Triple-rinse glassware, collecting rinsate as hazardous waste. |
| Spill Debris | Labeled, sealed, compatible solid waste container. | Use inert absorbent material and non-sparking tools for cleanup. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 1-(6-(m-tolyloxy)pyridin-3-yl)ethan-1-one waste.
Caption: Disposal workflow for 1-(6-(m-tolyloxy)pyridin-3-yl)ethan-1-one.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]
-
How to Dispose of Chemical Waste . Case Western Reserve University Environmental Health and Safety. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]
-
Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine . National Center for Biotechnology Information (NCBI). [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
-
Acetophenone - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
Sources
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. vumc.org [vumc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. research.columbia.edu [research.columbia.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
